N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a benzofuro[3,2-d]pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a 2-aminobenzofuran derivative, cyclization with a suitable diketone can form the benzofuro[3,2-d]pyrimidine core.
Introduction of the Fluorophenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the benzofuro[3,2-d]pyrimidine core using a palladium catalyst.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via an alkylation reaction, where the benzofuro[3,2-d]pyrimidine core is treated with a cyclopentyl halide in the presence of a base.
Formation of the Acetamide Moiety: This final step involves the acylation of the intermediate compound with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the benzofuro[3,2-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.
Reduction: Formation of benzofuro[3,2-d]pyrimidine alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzof
Properties
CAS No. |
877657-27-7 |
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Molecular Formula |
C23H20FN3O4 |
Molecular Weight |
421.428 |
IUPAC Name |
N-cyclopentyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H20FN3O4/c24-14-9-11-16(12-10-14)27-22(29)21-20(17-7-3-4-8-18(17)31-21)26(23(27)30)13-19(28)25-15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2,(H,25,28) |
InChI Key |
RVTCNHZGZPZMBK-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
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